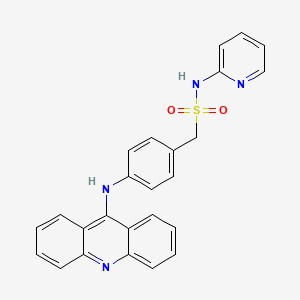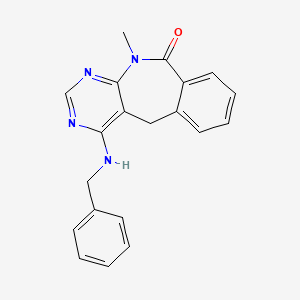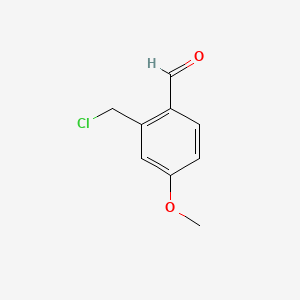
N-9-Acridinyl-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-9-Acridinyl-3,4,5-trimethoxybenzamide typically involves the reaction of 9-aminoacridine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-9-Acridinyl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the acridine moiety or the benzamide group.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or acridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives of the acridine or benzamide moieties, while reduction can produce reduced forms of these groups
Applications De Recherche Scientifique
N-9-Acridinyl-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer activity.
Industry: It can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-9-Acridinyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA or proteins, thereby influencing various cellular processes. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription .
Comparaison Avec Des Composés Similaires
N-9-Acridinyl-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
Trimethobenzamide: An antiemetic used to treat nausea and vomiting.
N-9-Acridinylmaleimide: A compound used in fluorescence studies and as a reagent for thiol groups.
The uniqueness of this compound lies in its specific structural features and potential applications in various scientific fields. Its ability to interact with DNA and proteins makes it a valuable tool for research and potential therapeutic applications.
Propriétés
Numéro CAS |
1252-07-9 |
|---|---|
Formule moléculaire |
C23H20N2O4 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N-acridin-9-yl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O4/c1-27-19-12-14(13-20(28-2)22(19)29-3)23(26)25-21-15-8-4-6-10-17(15)24-18-11-7-5-9-16(18)21/h4-13H,1-3H3,(H,24,25,26) |
Clé InChI |
FXGZNGNURBHEEG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




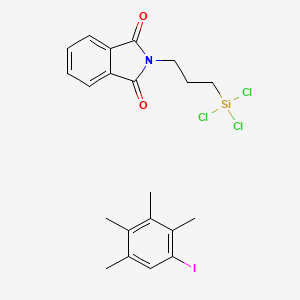
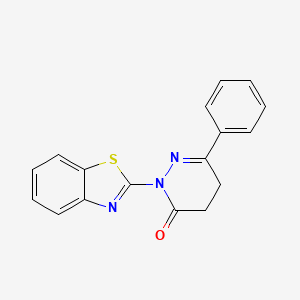


![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
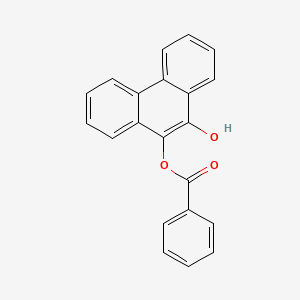

![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
